molecular formula C14H19NO2 B1248121 4-(1-Methoxy-1H-indol-3-yl)-2-methylbutan-1-ol

4-(1-Methoxy-1H-indol-3-yl)-2-methylbutan-1-ol

Cat. No.: B1248121
M. Wt: 233.31 g/mol
InChI Key: FGYVMFMFZWJGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol are complex organic compounds belonging to the indole family. These compounds are characterized by their unique structural features, which include a methoxy group and a butanol side chain attached to the indole core. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol typically involves multi-step organic reactions. One common method is the Claisen–Schmidt condensation, which is catalyzed by either acid or base. For instance, the synthesis of indole hybrid chalcones can be achieved using LiOH hydrate in ethanol at room temperature or using aqueous NaOH or KOH under reflux conditions .

Industrial Production Methods

Industrial production of these compounds often involves large-scale organic synthesis techniques. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol have several scientific research applications:

Mechanism of Action

The mechanism of action of (betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol involves their interaction with specific molecular targets. These compounds can bind to proteins, enzymes, or DNA, affecting their function and leading to various biological effects. For example, indole-based compounds have been shown to interact with DNA through groove binding, which can inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxyindole-3-acetonitrile
  • 3-(Isothiocyanatomethyl)-1-methoxy-1H-indole
  • S-Methyl [(1-methoxy-1H-indol-3-yl)methyl]carbamothioate

Uniqueness

(betaR)-1-Methoxy-beta-methyl-1H-indole-3-butanol and (+)-2-Methyl-4-(1-methoxyindol-3-yl)-1-butanol are unique due to their specific structural features, which include a methoxy group and a butanol side chain. These features contribute to their distinct chemical and biological properties, making them valuable in various research and industrial applications.

Properties

IUPAC Name

4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYVMFMFZWJGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CN(C2=CC=CC=C21)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Methoxy-1H-indol-3-yl)-2-methylbutan-1-ol
Reactant of Route 2
Reactant of Route 2
4-(1-Methoxy-1H-indol-3-yl)-2-methylbutan-1-ol
Reactant of Route 3
4-(1-Methoxy-1H-indol-3-yl)-2-methylbutan-1-ol
Reactant of Route 4
4-(1-Methoxy-1H-indol-3-yl)-2-methylbutan-1-ol
Reactant of Route 5
4-(1-Methoxy-1H-indol-3-yl)-2-methylbutan-1-ol
Reactant of Route 6
4-(1-Methoxy-1H-indol-3-yl)-2-methylbutan-1-ol

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